molecular formula C17H17ClN2O4S B407014 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide CAS No. 332039-71-1

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Katalognummer: B407014
CAS-Nummer: 332039-71-1
Molekulargewicht: 380.8g/mol
InChI-Schlüssel: AHOFTLALAVJAKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a benzamide derivative characterized by a morpholinylsulfonyl substituent at the para-position of the benzamide’s phenyl ring. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s electronic and steric properties, making it a candidate for medicinal chemistry applications. This compound’s structure aligns with trends in drug design, where sulfonamide and morpholine motifs are frequently leveraged for their pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

IUPAC Name

4-chloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFTLALAVJAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Structural Disconnections

The target molecule dissects into two primary components:

  • 4-Chlorobenzoyl group : Derived from 4-chlorobenzoic acid or its activated derivatives (e.g., acid chlorides).

  • 4-(4-Morpholinylsulfonyl)aniline : Synthesized via sulfonation of aniline derivatives followed by morpholine incorporation.

Critical Intermediates

  • 4-Chlorobenzenesulfonyl chloride : Produced via chlorosulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride.

  • 4-(Morpholinosulfonyl)aniline : Formed by reacting 4-aminobenzenesulfonyl chloride with morpholine under basic conditions.

Sulfonation and Sulfonamide Formation

Synthesis of 4-Chlorobenzenesulfonyl Chloride

Patent EP0115328B1 details a wastewater-free process using stoichiometric chlorosulfonic acid and thionyl chloride:

Reaction Conditions

  • Chlorobenzene (1 mol) reacts with chlorosulfonic acid (1.6 mol) and thionyl chloride (3.2 mol) at 40–60°C.

  • Byproducts : 4,4'-Dichlorodiphenyl sulfone (separated via vacuum distillation).

Yield : >90% purity after distillation.

Morpholine Incorporation

The sulfonyl chloride intermediate reacts with morpholine to form the sulfonamide. U.S. Patent 20080045708A1 emphasizes morpholine’s dual role as a reactant and solvent, eliminating the need for catalysts:

Procedure

  • 4-Chlorobenzenesulfonyl chloride (1 mol) is added to morpholine (3 mol) at 0–5°C.

  • The mixture is stirred for 2–4 h, then quenched with ice water.

  • Product : 4-(4-Morpholinylsulfonyl)aniline isolated via filtration (Yield: 88–92%).

Amide Coupling Strategies

Classical Acid Chloride Route

The benzamide bond is formed by reacting 4-chlorobenzoyl chloride with 4-(4-morpholinylsulfonyl)aniline:

Conditions

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine (2.5 eq) to neutralize HCl.

  • Temperature : 0°C → room temperature, 12 h.

Yield : 75–80% after silica gel chromatography.

CuI Nanoparticle-Catalyzed Arylamidation

RSC Advances (2014) demonstrates a catalytic system using CuI nanoparticles for direct coupling of 4-chlorobenzoic acid with the sulfonamide:

Optimized Protocol

  • Catalyst : CuI NPs (1.5 mol%).

  • Base : K₂CO₃ (1.5 eq).

  • Solvent : Ethylene glycol/2-propanol (1:5 v/v).

  • Temperature : 70°C, 5 h.

Yield : 89% with >95% purity by HPLC.

One-Pot Synthesis Innovations

Integrated Sulfonation-Amidation

A modified one-pot method from U.S. Patent 20080045708A1 combines sulfonation and amidation without isolating intermediates:

Steps

  • Chlorobenzene → sulfonated in situ with chlorosulfonic acid/thionyl chloride.

  • Morpholine added directly to the sulfonyl chloride intermediate.

  • 4-Chlorobenzoyl chloride introduced for amidation.

Advantages

  • Reduced purification steps.

  • Total yield: 82%.

Purification and Characterization

Crystallization and Filtration

  • Crude product is recrystallized from ethanol/water (3:1) to remove residual morpholine and inorganic salts.

  • Melting Point : 275–277°C (lit. 275–277°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.78 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.72 (t, 4H, morpholine), 3.23 (t, 4H, morpholine).

  • MS (ESI) : m/z 381.1 [M+H]⁺.

Ecological and Industrial Considerations

Waste Minimization

Patent EP0115328B1 highlights a closed-loop system for HCl and SO₂ recovery during sulfonation, reducing environmental impact.

Scalability

  • Batch Size : Up to 50 kg demonstrated in pilot studies.

  • Cost Analysis : CuI nanoparticle reuse for 5 cycles without significant activity loss lowers catalyst costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
  • Reagent in Organic Reactions : It can be employed in various organic reactions, including substitution and oxidation processes.

Biology

  • Biological Activity Studies : Research indicates potential interactions with enzymes and receptors, making it a subject of interest for exploring new biological pathways.
  • Neuroprotective Effects : Studies have shown that the compound may reduce cell death in neuroprotective contexts, suggesting its potential for treating neurodegenerative diseases like Alzheimer's disease.

Medicine

  • Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties have revealed promising results. In vitro assays demonstrated significant inhibition of cancer cell growth across various lines, including breast and lung cancers.
  • Mechanism of Action : The compound's unique structure allows it to bind to specific molecular targets, modulating their activity and influencing biochemical pathways.

Industry

  • Material Development : It is utilized in the development of advanced materials such as polymers and composites due to its chemical stability and reactivity.

Neuroprotective Study

A study evaluated the effects of 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide on SH-SY5Y cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Anticancer Evaluation

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The measured IC50 values indicated potent anticancer activity, warranting further exploration into its therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Synthetic Efficiency: Compounds with oxadiazole (e.g., 7i, 7j) exhibit high yields (95–98%) due to optimized coupling reactions in isopropanol with K$_2$CO₃ , whereas benzimidazole-containing analogs (e.g., PB3) require column chromatography, reducing yields to 65% .
  • Spectral Signatures : The target compound’s morpholinylsulfonyl group is distinguishable by IR S=O stretches (~1350 cm⁻¹) and $^1$H-NMR signals for morpholine protons (δ 3.6–3.8 ppm) . In contrast, oxadiazole-bearing analogs (e.g., 7i) show C=O stretches at 1672 cm⁻¹ and distinct aromatic splitting patterns .

Physicochemical Properties

  • Thermal Stability : PB3’s high melting point (184°C) suggests strong intermolecular interactions, whereas oxadiazole derivatives (7i–7l) exhibit lower melting points due to flexible side chains .

Biologische Aktivität

4-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as HMR-1766, is a compound with potential therapeutic applications, particularly in oncology and antibacterial treatments. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and antibacterial properties.

Chemical Structure and Properties

  • Chemical Formula : C17H17ClN2O2S
  • Molecular Weight : 336.84 g/mol
  • CAS Number : 250714-52-4

The compound features a chloro substituent on the benzamide structure, which is linked to a morpholine group via a sulfonyl linkage. This structure is pivotal for its biological activity.

Inhibition of Carbonic Anhydrase

Recent studies have shown that derivatives of this compound exhibit inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. The inhibition of these enzymes is significant in cancer therapy due to their role in tumor growth and metastasis.

  • IC50 Values :
    • CA IX: 0.011 μM
    • CA II: 3.92 μM

These values indicate a high selectivity for CA IX over CA II, suggesting potential for targeted cancer therapies .

Anti-Proliferative Activity

The compound has demonstrated notable anti-proliferative effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (breast cancer)
  • MCF-10A (normal breast cells)

In vitro studies revealed that certain derivatives showed significant inhibition of cell proliferation at concentrations ranging from 1.52 to 6.31 μM, with selectivity indices ranging from 5.5 to 17.5 times higher against cancer cells compared to normal cells .

Induction of Apoptosis

One of the critical findings related to the biological activity of this compound is its ability to induce apoptosis in cancer cells. For instance, treatment with one derivative led to a 22-fold increase in annexin V-FITC-positive staining in MDA-MB-231 cells, indicating enhanced apoptotic activity compared to controls .

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative species. Key findings include:

  • Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae .
  • At a concentration of 50 μg/mL, derivatives achieved up to 80.69% inhibition against S. aureus.

The anti-biofilm activity was also notable, with some derivatives showing up to 79.46% inhibition against biofilm formation by K. pneumoniae .

Study on Anticancer Activity

In a study focused on the anticancer properties of various derivatives, researchers synthesized several compounds based on the core structure of HMR-1766 and evaluated their effects on breast cancer cell lines. The results indicated that specific modifications to the benzamide structure enhanced both the potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Antibacterial Efficacy Evaluation

Another study assessed the antibacterial efficacy of HMR-1766 derivatives against resistant bacterial strains. The results demonstrated that certain compounds not only inhibited bacterial growth but also disrupted cell morphology by affecting FtsZ protein polymerization—a critical component in bacterial cell division .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the preparation of a pyridine or benzene sulfonyl chloride intermediate. Key steps include:

  • Chlorination and sulfonylation : Introduction of the 4-morpholinylsulfonyl group via nucleophilic substitution under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Amide coupling : Use of the Schotten-Baumann reaction, where 4-chlorobenzoyl chloride reacts with 4-(4-morpholinylsulfonyl)aniline in the presence of a base to form the benzamide core . Critical conditions include maintaining anhydrous environments for moisture-sensitive intermediates and optimizing reaction temperatures (e.g., 0–25°C) to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the positions of the chloro, morpholinylsulfonyl, and benzamide groups. Aromatic protons typically appear in the δ 7.2–8.1 ppm range .
  • X-ray crystallography : Resolves the crystal structure, revealing planar benzamide moieties and dihedral angles between aromatic rings (e.g., 45–60°), which influence molecular packing .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 438.0523) .

Advanced Research Questions

Q. How can synthesis be optimized to improve scalability and purity, particularly for moisture-sensitive intermediates?

  • Inert atmosphere : Use nitrogen/argon to protect intermediates like sulfonyl chlorides from hydrolysis.
  • Drying agents : Molecular sieves or anhydrous MgSO4_4 in reaction mixtures to absorb trace moisture .
  • Column chromatography : Employ gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product (>95%) .

Q. What strategies resolve contradictions in biological activity data (e.g., sGC activation efficacy vs. off-target effects)?

  • Assay standardization : Use consistent cell lines (e.g., HEK-293T for sGC activation) and normalize data to positive controls like nitric oxide donors .
  • Off-target profiling : Screen against kinase panels or GPCRs to identify non-specific interactions. Adjust substituents (e.g., replacing chloro with electron-withdrawing groups) to enhance selectivity .

Q. How should SAR studies evaluate the impact of substituents on pharmacological profiles?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing morpholinylsulfonyl with piperazinylsulfonyl) and test sGC activation in vitro.
  • Pharmacokinetic profiling : Compare logP values (e.g., experimental vs. computational) to correlate hydrophobicity with membrane permeability .

Q. What computational approaches predict binding interactions with soluble guanylate cyclase (sGC)?

  • Molecular docking : Use AutoDock Vina to model the compound’s orientation in the sGC heme-binding pocket. Key interactions include hydrogen bonds with Arg139^{139} and π-stacking with Phe120^{120} .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to identify critical residue contacts and conformational changes .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to enhance aqueous solubility while minimizing cytotoxicity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve bioavailability in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.